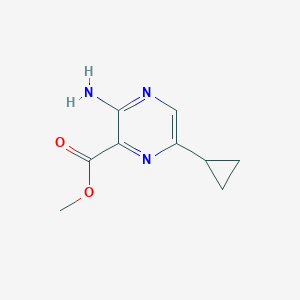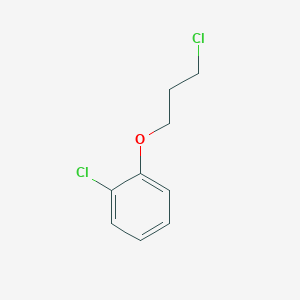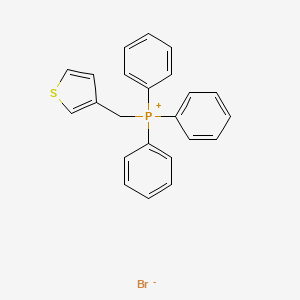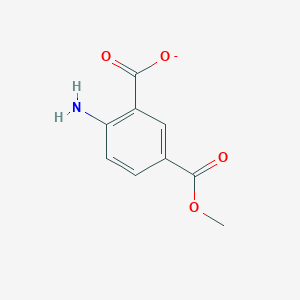![molecular formula C13H17NO5 B8649994 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-nitrophenol with 2-(2-bromoethyl)tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran can undergo several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents like DMF or DMSO.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amino compound.
Hydrolysis: The products are the corresponding alcohols and phenols.
Scientific Research Applications
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is not well-documented. its reactivity can be attributed to the presence of the nitrophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the nitrophenyl group, commonly used as a protecting group in organic synthesis.
4-Nitrophenol: A precursor in the synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran, known for its use in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran ring and the nitrophenyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[2-(4-nitrophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17NO5/c15-14(16)11-4-6-12(7-5-11)17-9-10-19-13-3-1-2-8-18-13/h4-7,13H,1-3,8-10H2 |
InChI Key |
YZYGQQGLZBOBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














